molecular formula C19H18N2O B5702992 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine

5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine

Cat. No. B5702992
M. Wt: 290.4 g/mol
InChI Key: NDGTWBCNSNJJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used in the treatment of schizophrenia. Clozapine is a potent antipsychotic agent that has been shown to be effective in treating patients who have not responded to other antipsychotic medications. The purpose of

Mechanism of Action

Clozapine works by blocking the dopamine receptors in the brain. It also blocks the serotonin, histamine, and norepinephrine receptors. This action helps to reduce the symptoms of schizophrenia and other psychiatric disorders. Clozapine is unique in that it has a lower affinity for dopamine receptors than other antipsychotic medications, which is believed to contribute to its effectiveness in treating treatment-resistant schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain. It also has an effect on the immune system, with studies showing that it can reduce inflammation in the body. Clozapine has also been shown to have an effect on the cardiovascular system, with studies showing that it can reduce the risk of heart disease in patients with schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine in lab experiments is that it has a low affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. It is also effective in treating treatment-resistant schizophrenia, which makes it a useful tool for studying the underlying mechanisms of schizophrenia. However, one of the limitations of using this compound in lab experiments is that it can have a number of side effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to this compound but with fewer side effects. Another area of research is the development of new treatments for treatment-resistant schizophrenia, which could help to improve the lives of patients who have not responded to other treatments. Additionally, there is a need for more research on the long-term effects of this compound on the brain and body, as well as its potential use in other psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a potent antipsychotic medication that has been shown to be effective in treating treatment-resistant schizophrenia and other psychiatric disorders. Its mechanism of action involves blocking the dopamine, serotonin, histamine, and norepinephrine receptors in the brain. While it has a number of advantages as a tool for studying the underlying mechanisms of schizophrenia, it also has a number of limitations due to its side effects. There are a number of future directions for research on this compound, including the development of new antipsychotic medications and treatments for treatment-resistant schizophrenia.

Synthesis Methods

The synthesis of 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with N-tert-butoxycarbonylpyrrolidine in the presence of a base. This reaction produces this compound as the final product. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Clozapine has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating positive symptoms of schizophrenia such as delusions and hallucinations, as well as negative symptoms such as apathy and social withdrawal. Clozapine has also been used to treat other psychiatric disorders such as bipolar disorder and treatment-resistant depression.

properties

IUPAC Name

benzo[b][1]benzazepin-11-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(20-13-5-6-14-20)21-17-9-3-1-7-15(17)11-12-16-8-2-4-10-18(16)21/h1-4,7-12H,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGTWBCNSNJJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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